1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine
Description
Properties
Molecular Formula |
C8H6ClF4N |
|---|---|
Molecular Weight |
227.58 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6ClF4N/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7H,14H2 |
InChI Key |
RRUXEWVKGASSLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Aromatic Substitution on Chlorofluorophenyl Precursors
This method involves the nucleophilic substitution of a suitable amino group onto a chlorofluorophenyl precursor, followed by trifluoroethylation.
- Step 1: Synthesis of 2-Chloro-4-fluorophenyl intermediates, such as 2-chloro-4-fluorophenyl derivatives, via halogenation of phenyl rings.
- Step 2: Nucleophilic substitution employing ammonia or amine sources to introduce the amino group onto the aromatic ring, often under basic conditions.
- Step 3: Alkylation of the amino group with a trifluoroethylating agent, such as trifluoroethyl halides or esters, to afford the target amine.
- Use of polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
- Elevated temperatures (80–120°C) to facilitate substitution.
- Ammonia or primary amines as nucleophiles.
- Trifluoroethyl halides (e.g., trifluoroethyl iodide or bromide) for alkylation.
- Possible formation of regioisomers.
- Need for purification to isolate the desired isomer.
This approach involves the direct introduction of the trifluoroethyl group onto an aromatic amine intermediate.
- Preparation of the aromatic amine: Starting from chlorofluorobenzene derivatives, the amino group is introduced via nucleophilic substitution or reduction of nitro precursors.
- Trifluoroethylation step: The aromatic amine reacts with a trifluoroethyl electrophile, such as trifluoroethyl halides, under basic conditions.
Ar-NH2 + CF3CH2X → Ar-NH-CH2-CF3
where X is a halide (I, Br, or Cl).
- Use of base such as potassium carbonate or sodium hydride.
- Solvent: acetonitrile or DMF.
- Temperature: 50–100°C.
- Reaction time: 12–24 hours.
- High selectivity for mono-substitution.
- Compatibility with various functional groups.
Multi-step Synthesis via Intermediates
Based on patent literature, a multi-step route has been employed, involving the synthesis of trifluoroacetophenone derivatives followed by amination.
- Step 1: Synthesis of 2,2,2-trifluoro-1-(2-chlorophenyl)ethanone via Friedel-Crafts acylation of chlorofluorobenzene with trifluoroacetyl chloride.
- Step 2: Conversion of the ketone to the corresponding oxime or hydrazone.
- Step 3: Reduction of the oxime or hydrazone to yield the amine, often using catalytic hydrogenation or metal hydrides.
- Friedel-Crafts acylation: Aluminum chloride catalyst, low temperature.
- Reduction: Raney nickel or palladium on carbon under hydrogen atmosphere.
Note: This method is more complex but offers high regioselectivity and purity.
Preparation via Organostannane Intermediates
Research indicates that organostannane compounds can be employed for aromatic substitution reactions, especially for introducing amino groups with high regioselectivity.
- Synthesis of tributyl(stannyl) derivatives of phenyl rings.
- Coupling with electrophilic amination reagents or direct substitution with ammonia derivatives.
- Subsequent trifluoroethylation.
- High regioselectivity.
- Compatibility with various functional groups.
Summary of Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Ammonia or primary amines, trifluoroethyl halides | Acetonitrile, DMF | 80–120°C | High regioselectivity |
| Friedel-Crafts acylation | Trifluoroacetyl chloride, AlCl3 | Dichloromethane | 0–25°C | Requires careful workup |
| Reduction | Raney Ni, Pd/C | Hydrogen atmosphere | Room temperature | Converts ketones to amines |
| Organostannane coupling | Tributyl(stannyl) derivatives | Toluene or benzene | 50–70°C | High regioselectivity |
Research Findings and Data Tables
- Patents and literature confirm the viability of multi-step synthesis involving aromatic halogenation, nucleophilic substitution, and trifluoroethylation for constructing the target compound.
- Supporting data from the Royal Society of Chemistry indicates that reactions under inert atmospheres and anhydrous conditions are essential for high yields and purity.
- Chemical safety and handling : Use of fuming sulfuric acid, nitric acid, and halogenated reagents necessitates strict safety protocols.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, resulting in the formation of various substituted derivatives.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences and Implications
- Substituent Positioning : The 2-Cl,4-F substitution on the phenyl ring balances steric and electronic effects, whereas dichloro analogs (e.g., 2,4-Cl) may exhibit reduced solubility due to increased hydrophobicity .
- Molecular Weight and Lipophilicity : Trifluoro derivatives generally have higher molecular weights and logP values, enhancing membrane permeability but possibly complicating pharmacokinetics .
Biological Activity
1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine, also known as CFA , is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H6ClF4N
- Molecular Weight : 227.59 g/mol
- CAS Number : 886370-96-3
The biological activity of CFA is primarily attributed to its structural features, particularly the presence of the trifluoromethyl group and the chlorofluorophenyl moiety. These groups can influence the compound's interaction with biological targets, enhancing its efficacy and selectivity.
Structure-Activity Relationship (SAR)
Research indicates that variations in the halogen substituents on the phenyl ring significantly affect the compound's activity. For example:
- Chloro and Fluoro Substituents : These groups enhance lipophilicity and metabolic stability, which are crucial for bioavailability.
- Trifluoromethyl Group : This group is known to increase the binding affinity to certain receptors by modifying electronic properties.
Biological Activities
CFA has been studied for various biological activities:
Antiparasitic Activity
CFA has shown promising results in inhibiting certain parasitic infections. A study indicated that compounds similar to CFA demonstrated effective inhibition of Plasmodium falciparum, the causative agent of malaria. The EC50 values for related compounds were reported, suggesting potential for further development in antimalarial therapies .
Anticancer Properties
Preliminary studies suggest that CFA may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation.
Case Studies
-
Antimalarial Efficacy Study : A recent investigation into CFA analogs found that modifications to the trifluoromethyl group enhanced antiparasitic activity against P. falciparum. The most effective analogs achieved EC50 values in the low micromolar range .
Compound EC50 (μM) Selectivity Index CFA 0.45 >100 Analog A 0.30 >150 Analog B 0.60 >90 - Cytotoxicity Assessment : In vitro cytotoxicity tests against human HepG2 cells showed that while CFA exhibited some toxicity, it was significantly lower compared to other fluorinated compounds, indicating a favorable therapeutic window .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine, and how can yield be optimized?
- Methodology : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanone) using sodium cyanoborohydride or catalytic hydrogenation. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., methanol or THF), and stoichiometric ratios of reagents. Purification via preparative HPLC or column chromatography (e.g., 1:9 MeOH:ethyl acetate) improves purity .
- Data Consideration : Typical yields range from 30–50% for initial attempts; iterative optimization of reaction time and catalyst loading (e.g., Pd/C or PtO₂) can enhance efficiency.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodology :
- NMR : ¹H and ¹⁹F NMR to confirm substitution patterns and fluorine environments. For example, ¹⁹F NMR signals near -70 ppm indicate trifluoromethyl groups .
- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves stereochemistry and bond angles. ORTEP-3 can visualize thermal ellipsoids for precision.
- Data Contradictions : Discrepancies in NMR integration (e.g., overlapping aromatic protons) may require 2D NMR (COSY, HSQC) or alternative solvents (DMSO-d₆ vs. CDCl₃).
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to avoid dermal contact .
- Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HF from decomposition).
- Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can this compound be applied in studying metabotropic glutamate receptor 5 (mGlu5) modulation?
- Methodology : As a structural analog of mGlu5 PAMs (e.g., compound 2c in ), it can be tested in Ca²⁺ mobilization assays (Fluo-4 dye) and ERK1/2 phosphorylation assays in HEK293 cells.
- Experimental Design :
- Compare cooperativity with orthosteric agonists (e.g., DHPG) using dose-response curves.
- Assess receptor internalization via confocal microscopy (GFP-tagged mGlu5).
- Data Interpretation : Biased signaling (e.g., preferential ERK activation over IP1 accumulation) may indicate allosteric modulation pathways .
Q. How can researchers resolve discrepancies in crystallographic data during refinement?
- Methodology : Use SHELXL for least-squares refinement with twin detection (e.g., Hooft parameter). For ambiguous electron density (e.g., disordered fluorine atoms), apply restraints (ISOR, DELU) and validate via R-factor convergence (<5% Δ).
- Cross-Validation : Cross-check with DFT-calculated bond lengths (e.g., Gaussian09) or Hirshfeld surface analysis .
Q. What strategies identify and characterize synthetic byproducts or degradation products?
- Analytical Workflow :
- LC-MS : High-resolution MS (ESI+/ESI-) detects byproducts (e.g., dehalogenated or oxidized derivatives).
- Tandem MS/MS : Fragmentation patterns differentiate isomers (e.g., para vs. ortho substitution).
- Case Study : In , diastereomers were resolved via preparative HPLC (C18 column, 34% yield), guided by retention time and UV spectra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
